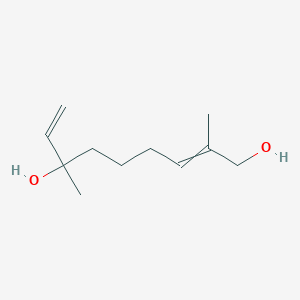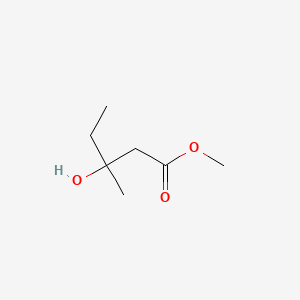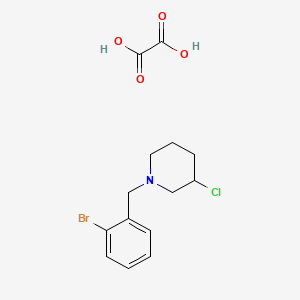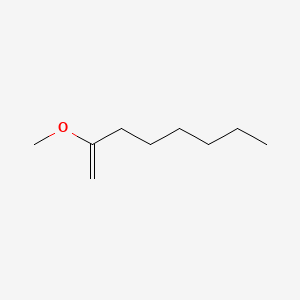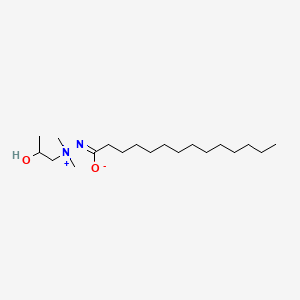
3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, chlorine, and sulfur atoms, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-chlorobenzylidene thiosemicarbazide under acidic conditions to form the intermediate. This intermediate is then cyclized to produce the final imidazolidinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives with different functional groups replacing the halogens.
科学研究应用
3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-5-((2-bromophenyl)methylene)-2-thioxo-4-imidazolidinone
- 3-(4-Fluorophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone
- 3-(4-Methylphenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone
Uniqueness
3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the thioxo group and imidazolidinone ring makes it a versatile compound for various applications.
属性
CAS 编号 |
40747-64-6 |
|---|---|
分子式 |
C16H10BrClN2OS |
分子量 |
393.7 g/mol |
IUPAC 名称 |
(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H10BrClN2OS/c17-11-5-7-12(8-6-11)20-15(21)14(19-16(20)22)9-10-3-1-2-4-13(10)18/h1-9H,(H,19,22)/b14-9- |
InChI 键 |
XIWMWFXIKLITMH-ZROIWOOFSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


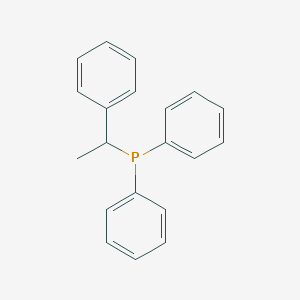
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

